molecular formula C15H18N4O2S2 B2555457 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392291-91-7

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No. B2555457
M. Wt: 350.46
InChI Key: KGKVJBMQSAPQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound . The compound also contains a tolyl group, which is a functional group related to toluene .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the attachment of the tolyl group. The tolyl group could potentially be introduced through a reaction like Williamson etherification .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiadiazole ring and the tolyl group would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring and the tolyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the tolyl group could affect properties like polarity and reactivity .

Scientific Research Applications

Anticancer Applications

Research on thiazolyl-pyrazole derivatives, closely related to the compound , has shown promising results in the field of anticancer therapy. For instance, compounds synthesized from reactions involving thiazoles and pyrazoles have exhibited significant binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), a critical target in cancer treatment. Computational and practical anticancer screenings of these compounds against various cancer cell lines, including human liver carcinoma (HepG-2), have demonstrated activities comparable to the standard drug Doxorubicin (Sayed et al., 2019).

Antimicrobial and Antifungal Activities

Another significant application of derivatives similar to the target compound is in the development of antimicrobial and antifungal agents. Syntheses of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives have been reported, with some exhibiting moderate antimicrobial activities (Farag et al., 2009). This suggests the potential for the development of new antimicrobial compounds from the base structure of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide.

Fungicidal Applications

The compound's related derivatives have also shown efficacy as fungicides. Specifically, 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and demonstrated higher fungicidal activity against rice sheath blight, a major rice disease in China (Chen et al., 2000). This indicates the potential for agricultural applications, particularly in the development of new fungicides to protect crops.

Enzymatic Activity Enhancement

In addition to the above applications, derivatives of the compound have been utilized in enhancing the enzymatic activity of cellobiase. This was achieved through the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing the potential for biochemical applications in improving enzymatic processes (Abd & Awas, 2008).

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity, given that many compounds with similar structures have been found to have various biological activities .

properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-3-5-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVJBMQSAPQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

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